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molecular formula C17H22BNO4 B1602655 Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate CAS No. 919119-62-3

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate

Cat. No. B1602655
M. Wt: 315.2 g/mol
InChI Key: SDNLTAKTAMYAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035047B2

Procedure details

A mixture of ethyl 1H-indole-2-carboxylate (1.89 g), 5,5′-di-tert-butyl-2,2′-bipyridine (0.081 g), and (Ir(OMe)(COD))2 (0.152 g) in hexanes (30 mL) was treated with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.66 g) via a syringe. The reaction mixture was degassed via vacuum/nitrogen cycle three times. The reaction mixture was heated at 62° C. for 12 hours. After this time, the solvent was removed and the residue was purified by flash chromatography on silica gel eluting with 1:9 ethyl acetate/hexane to give the title compound. 1H NMR (500 MHz, DMSO-d6): 9.75 (s, 1H), 7.87 (d, J=7.93 Hz, 1H), 7.64-7.65 (m, 1H), 7.24 (s, 1H), 7.16-7.17 (m, 1H), 4.36 (q, J=7.02 Hz, 2H), 1.38 (s, 12H), 1.35 (q, J=7.02 Hz, 3H).
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
5,5′-di-tert-butyl-2,2′-bipyridine
Quantity
0.081 g
Type
reactant
Reaction Step One
[Compound]
Name
(Ir(OMe)(COD))2
Quantity
0.152 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH2:13][CH3:14])=[O:11].C(C1C=CC(C2C=CC(C(C)(C)C)=CN=2)=NC=1)(C)(C)C.[CH3:35][C:36]1([CH3:43])[C:40]([CH3:42])([CH3:41])[O:39][BH:38][O:37]1>>[CH2:13]([O:12][C:10]([C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][C:8]=2[B:38]1[O:39][C:40]([CH3:42])([CH3:41])[C:36]([CH3:43])([CH3:35])[O:37]1)=[O:11])[CH3:14]

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OCC
Name
5,5′-di-tert-butyl-2,2′-bipyridine
Quantity
0.081 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=NC1)C1=NC=C(C=C1)C(C)(C)C
Name
(Ir(OMe)(COD))2
Quantity
0.152 g
Type
reactant
Smiles
Name
hexanes
Quantity
30 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.66 g
Type
reactant
Smiles
CC1(OBOC1(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed via vacuum/nitrogen cycle three times
CUSTOM
Type
CUSTOM
Details
After this time, the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel eluting with 1:9 ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=C(C=CC=C2C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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